

Dimethyldioctadecylammonium Bromide (DDAB) in Gene Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dimethyldioctadecylammonium*

Cat. No.: *B077308*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid that has garnered significant attention as a non-viral vector for gene delivery. Its positively charged head group facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles known as lipoplexes. These lipoplexes can effectively traverse the cell membrane, delivering their genetic cargo into the cytoplasm. This document provides detailed application notes and protocols for utilizing DDAB in gene delivery systems, intended for researchers, scientists, and professionals in drug development. DDAB-based systems offer a versatile and cost-effective alternative to viral vectors for various applications, including gene therapy and vaccine development.[\[1\]](#)[\[2\]](#)

Data Presentation: Physicochemical and Biological Properties of DDAB-Based Nanoparticles

The efficiency and safety of DDAB-based gene delivery systems are critically dependent on their physicochemical properties. The following tables summarize key quantitative data from various studies, providing a comparative overview of different DDAB formulations.

Formulation	Particle Size (nm)	Zeta Potential (mV)	Transfection Efficiency	Cytotoxicity	Reference
DDAB/DOPE (1:1 molar ratio)	~150	+21 to +29	High in various cell lines	Moderate, dependent on concentration and cell type	[3][4]
DDAB/Cholesterol	127	+23.7 to +47.7	Effective in vivo	Lower than DDAB alone	[5][6]
DDAB-coated PLGA nanoparticles	~240	Positive	Significant improvement over non-coated particles	Less cytotoxic than CTAB-coated nanoparticles at equivalent positive zeta potentials	[7]
DDAB-mPEG-PCL hybrid nanoparticles (for siRNA)	< 100	Positive	Efficient siRNA binding at N/P ratio of 40; 95% \pm 4 encapsulation efficiency; significant gene downregulation	Significantly lower than cationic lipid alone	[8]
DDAB/DOPE with Protamine	Not specified	Not specified	Up to 20-fold increase in transfection efficiency and expression level compared to DDAB/DOPE	Not specified	[9]

alone in
multiple cell
lines

Table 1: Comparative data of different DDAB-based gene delivery formulations.

Experimental Protocols

Preparation of DDAB/DOPE Liposomes

This protocol describes the preparation of DDAB/DOPE liposomes using the thin-film hydration method followed by extrusion.

Materials:

- **Dimethyldioctadecylammonium** bromide (DDAB)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform
- Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)
- Rotary evaporator
- Water bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 1. Dissolve DDAB and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
 2. Attach the flask to a rotary evaporator.

3. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the flask wall.
4. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

- **Hydration:**
 1. Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or HBS) by gentle rotation. The volume of the aqueous solution should be chosen to achieve the desired final lipid concentration.
 2. Incubate the flask at a temperature above the lipid phase transition temperature for 1-2 hours with occasional agitation to facilitate the formation of multilamellar vesicles (MLVs).
- **Sonication and Extrusion:**
 1. To reduce the size of the MLVs, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.
 2. For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes through the membrane to obtain small unilamellar vesicles (SUVs).
- **Characterization:**
 1. Determine the particle size and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
 2. Store the liposome suspension at 4°C.

Formulation of DDAB/DOPE-DNA Lipoplexes

This protocol outlines the formation of lipoplexes by complexing the prepared DDAB/DOPE liposomes with plasmid DNA.

Materials:

- DDAB/DOPE liposome suspension (from Protocol 1)
- Plasmid DNA (pDNA) solution in a low-ionic-strength buffer (e.g., TE buffer)
- Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

- Dilution:
 1. Separately dilute the required amount of DDAB/DOPE liposomes and pDNA in equal volumes of serum-free medium. The amounts should be calculated based on the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA).
- Complexation:
 1. Gently add the diluted pDNA solution to the diluted liposome suspension while vortexing at a low speed. Note: Adding the liposomes to the DNA can sometimes result in larger aggregates.
 2. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
- Application:
 1. The freshly prepared lipoplexes are now ready for cell transfection.

In Vitro Transfection of Mammalian Cells

This protocol describes the transfection of adherent mammalian cells with DDAB/DOPE-DNA lipoplexes.

Materials:

- Adherent mammalian cells (e.g., HEK293, HeLa, CHO)
- Complete cell culture medium

- Serum-free cell culture medium
- DDAB/DOPE-DNA lipoplexes (from Protocol 2)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 1. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluence on the day of transfection.
- Transfection:
 1. On the day of transfection, remove the complete culture medium from the cells and wash once with PBS.
 2. Add the appropriate volume of serum-free medium containing the pre-formed lipoplexes to the cells.
 3. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
- Post-transfection:
 1. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
 2. Incubate the cells for 24-72 hours to allow for gene expression.
- Analysis:
 1. Assess transfection efficiency and gene expression using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes like GFP), luciferase assay, or Western blotting.

Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the cytotoxicity of DDAB-based formulations using a standard MTT assay.

Materials:

- Cells treated with DDAB formulations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or solubilization buffer
- 96-well plate reader

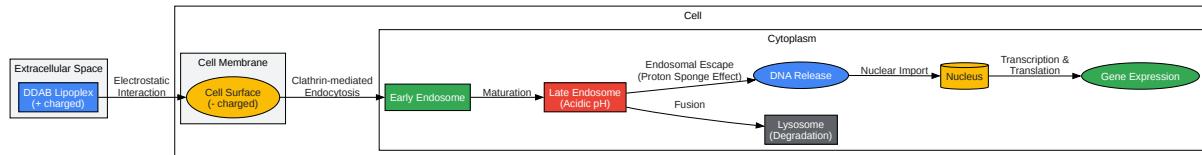
Procedure:

- Cell Treatment:
 1. Seed cells in a 96-well plate and treat them with different concentrations of the DDAB formulation as described in the transfection protocol. Include untreated cells as a control.
- MTT Addition:
 1. After the desired incubation period (e.g., 24 or 48 hours), remove the culture medium.
 2. Add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
 3. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.
- Solubilization:
 1. After incubation, carefully remove the medium containing MTT.
 2. Add 100 μ L of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
 3. Gently shake the plate for 15 minutes to ensure complete dissolution.

- Measurement:
 1. Measure the absorbance at 570 nm using a microplate reader.
 2. Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

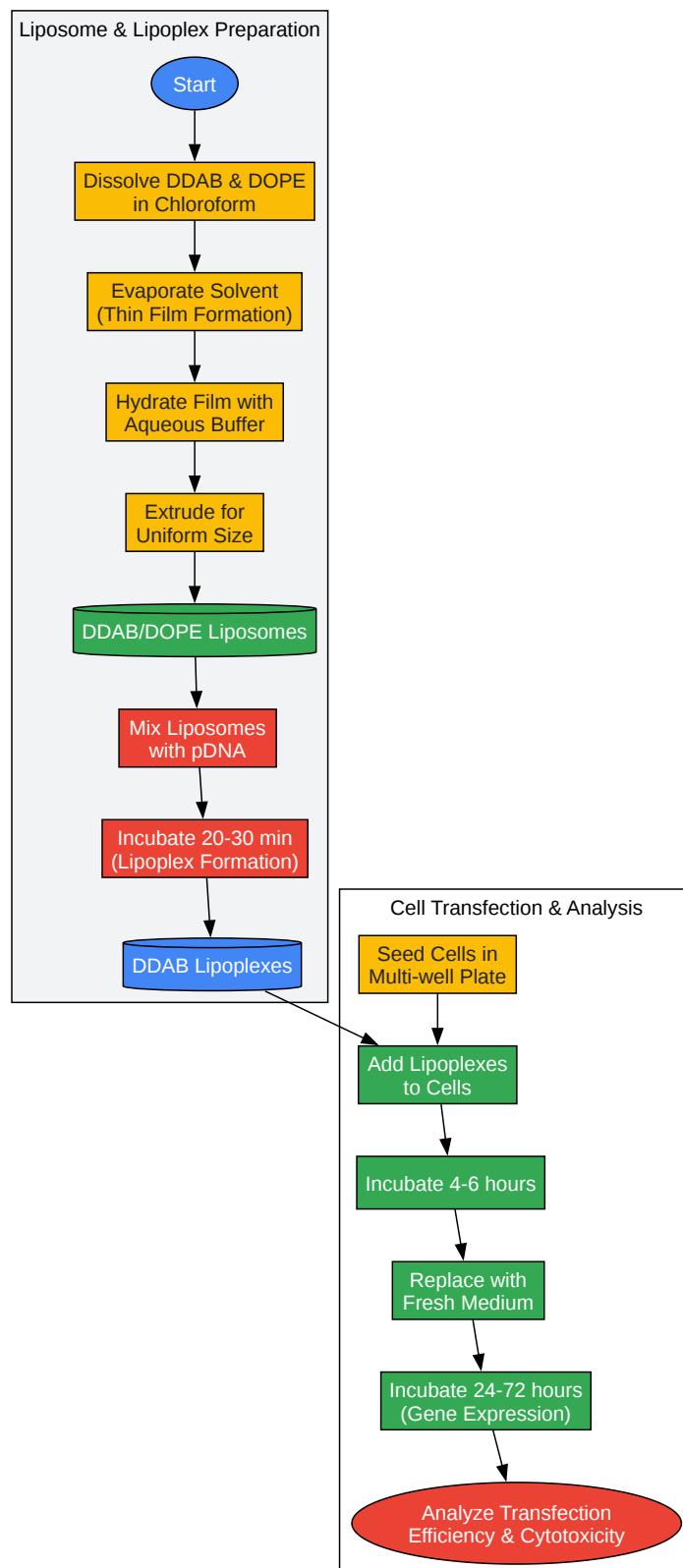
Signaling Pathway of DDAB-Mediated Gene Delivery



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Caption: Cellular uptake and trafficking of DDAB lipoplexes.

Experimental Workflow for DDAB Lipoplex Preparation and Transfection

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